N-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-[(4-Chlorophenyl)methyl]-3-(2-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure includes:
- A triazolo[1,5-a]quinazoline backbone with a 5-oxo group.
- A 4-chlorobenzyl substituent at the N-position.
- A 2-fluorophenyl group at position 3.
- A carboxamide moiety at position 7.
This compound is hypothesized to exhibit pharmacological activity due to structural similarities to kinase inhibitors (e.g., EGFR or Aurora kinase inhibitors), where quinazoline derivatives are well-documented .
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN5O2/c24-15-8-5-13(6-9-15)12-26-22(31)14-7-10-17-19(11-14)30-21(27-23(17)32)20(28-29-30)16-3-1-2-4-18(16)25/h1-11,29H,12H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQDFASPVNJBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The provided evidence focuses on 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), a pyrazole derivative. While structurally distinct from the triazoloquinazoline core, key comparisons can be made based on substituents and functional groups.
Structural and Functional Group Analysis
Pharmacological Implications
- Target Compound : The triazoloquinazoline scaffold is associated with kinase inhibition and anticancer activity. The 2-fluorophenyl group may enhance binding specificity, while the carboxamide could improve solubility .
- Compound : Pyrazole derivatives are often explored as anti-inflammatory or antimicrobial agents. The trifluoromethyl and sulfanyl groups may confer metabolic stability and hydrophobic interactions .
Key Research Findings and Hypotheses
- Structural Diversity : The triazoloquinazoline core offers rigidity for target binding, whereas pyrazoles provide flexibility for diverse substituent arrangements.
- Halogen Effects : Both compounds utilize chloro substituents for lipophilicity, but the target compound’s 2-fluorophenyl group may reduce off-target interactions compared to ’s 3-chlorophenylsulfanyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
